molecular formula C13H13N3O2S B7792861 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl- CAS No. 114566-65-3

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl-

Cat. No.: B7792861
CAS No.: 114566-65-3
M. Wt: 275.33 g/mol
InChI Key: SSSQWPXVWRVILE-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl- is a complex organic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core with an ethyl group at the 4-position and a 2-amino-4-thiazolyl group at the 6-position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazinone core, followed by the introduction of the ethyl group at the 4-position and the 2-amino-4-thiazolyl group at the 6-position. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as:

    Preparation of intermediates: Synthesis of key intermediates that will be used in subsequent steps.

    Coupling reactions: Introduction of the ethyl and thiazolyl groups through coupling reactions.

    Purification: Use of techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl- involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: The parent compound without the ethyl and thiazolyl groups.

    6-(2-amino-4-thiazolyl)-2H-1,4-benzoxazin-3(4H)-one: A similar compound with the thiazolyl group but lacking the ethyl group.

    4-ethyl-2H-1,4-benzoxazin-3(4H)-one: A compound with the ethyl group but without the thiazolyl group.

Uniqueness

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl- is unique due to the presence of both the ethyl and thiazolyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(2-amino-1,3-thiazol-4-yl)-4-ethyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-2-16-10-5-8(9-7-19-13(14)15-9)3-4-11(10)18-6-12(16)17/h3-5,7H,2,6H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSQWPXVWRVILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150780
Record name 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114566-65-3
Record name 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114566653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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